molecular formula C27H29N5O4 B2425103 5-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921579-52-4

5-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2425103
CAS No.: 921579-52-4
M. Wt: 487.56
InChI Key: YVSLYYPPMUZYJB-UHFFFAOYSA-N
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Description

5-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, including the formation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the piperazine and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the functions of specific proteins or pathways.

    Medicine: The compound’s potential biological activities make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[4,3-c]pyridine derivatives with varying substituents. These compounds may share structural features but differ in their biological activities and applications.

Uniqueness

The uniqueness of 5-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4/c1-35-17-16-29-18-21(25-22(19-29)27(34)32(28-25)20-8-4-3-5-9-20)26(33)31-14-12-30(13-15-31)23-10-6-7-11-24(23)36-2/h3-11,18-19H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSLYYPPMUZYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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